5-Nitroisoquinolin-4-amine
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Overview
Description
5-Nitroisoquinolin-4-amine: is a nitrogen-containing heterocyclic compound derived from isoquinoline Isoquinoline itself is a fundamental structure in many natural alkaloids and synthetic derivatives, which exhibit diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinolin-4-amine typically involves the nitration of isoquinoline followed by amination. One common method is the oxidative nucleophilic substitution of hydrogen (S_NH) in 5-nitroisoquinoline. This reaction can be carried out under metal-free conditions, making it environmentally friendly and cost-effective .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and subsequent amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoquinolines
Scientific Research Applications
Chemistry: 5-Nitroisoquinolin-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Nitroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
- 5-Nitroisoquinoline
- 5-Nitrosoisoquinoline
- 4-Aminoisoquinoline
Comparison: 5-Nitroisoquinolin-4-amine is unique due to the presence of both a nitro group and an amine group on the isoquinoline ringFor example, 5-Nitroisoquinoline lacks the amine group, limiting its reactivity in certain nucleophilic substitution reactions .
Properties
IUPAC Name |
5-nitroisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWWVZLRYQEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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